Dimethylphenylphosphine oxide
Overview
Description
Dimethylphenylphosphine oxide is an organophosphorus compound with the molecular formula C₈H₁₁OP. It is characterized by the presence of a phosphorus atom bonded to a phenyl group and two methyl groups, with an oxygen atom double-bonded to the phosphorus. This compound is known for its stability and versatility in various chemical reactions and applications.
Mechanism of Action
Target of Action
Dimethylphenylphosphine oxide is an organophosphorus compound The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s known that organophosphorus compounds often interact with biological targets through phosphorylation . This involves the transfer of a phosphate group from the organophosphorus compound to the target molecule, which can result in significant changes to the target’s function. The exact nature of these interactions for this compound remains to be elucidated.
Biochemical Pathways
Organophosphorus compounds are known to affect various biochemical pathways, often through the inhibition of enzymes such as acetylcholinesterase . .
Pharmacokinetics
As an organophosphorus compound, it’s likely to be absorbed and distributed throughout the body, metabolized (often through oxidation), and excreted
Result of Action
Organophosphorus compounds can have a wide range of effects at the molecular and cellular level, often related to their inhibition of specific enzymes
Action Environment
Factors such as temperature, pH, and the presence of other chemicals can potentially influence the action of organophosphorus compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylphenylphosphine oxide can be synthesized through several methods. One common method involves the oxidation of dimethylphenylphosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, yielding the desired oxide product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dimethylphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to dimethylphenylphosphine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Grignard reagents.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Dimethylphenylphosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Scientific Research Applications
Dimethylphenylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It is also employed in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Dimethylphosphine oxide: (CH₃)₂P(O)H
Diphenylphosphine oxide: (C₆H₅)₂P(O)H
Triphenylphosphine oxide: (C₆H₅)₃P(O)
Comparison: Dimethylphenylphosphine oxide is unique due to its specific combination of a phenyl group and two methyl groups bonded to the phosphorus atom. This structure imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry. Compared to dimethylphosphine oxide, it has a higher molecular weight and different reactivity due to the presence of the phenyl group. Diphenylphosphine oxide and triphenylphosphine oxide, on the other hand, have more phenyl groups, which can influence their solubility and coordination behavior.
Properties
IUPAC Name |
dimethylphosphorylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11OP/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZJMMRIOCINCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145648 | |
Record name | Phosphine oxide, dimethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10311-08-7 | |
Record name | Dimethylphenylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10311-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, dimethylphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine oxide, dimethylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of Dimethylphenylphosphine oxide?
A1: this compound (C8H11OP) has a molecular weight of 154.17 g/mol. Its structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and a phenyl group.
Q2: How can this compound be used in material science?
A2: this compound can act as a ligand in coordination chemistry. [, ] For instance, it coordinates with trivalent rhenium alongside a pyridylbenzazole chelator. [] This ability to coordinate with metal ions makes it relevant for developing new materials with specific properties.
Q3: Is this compound used in any analytical techniques?
A3: Yes, this compound serves as a useful compound for setting the magic angle in 31P CP/MAS NMR (Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance) spectroscopy. [] This technique is crucial for studying the structure and dynamics of materials containing phosphorus.
Q4: Are there any documented reactions involving this compound and transition metals?
A4: Yes, research shows that this compound participates in reactions with transition metal complexes. For example, in the thermal reaction of octacarbonyltetraiododimolybdenum with Dimethylphenylphosphine, this compound is formed as a byproduct alongside a molybdenum complex containing both Dimethylphenylphosphine and this compound ligands. The crystal structure of this complex, bis(Dimethylphenylphosphine)(this compound)triiodomolybdenum, was determined through X-ray crystallography. [] This highlights the potential of this compound in influencing the reactivity and product formation in transition metal chemistry.
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